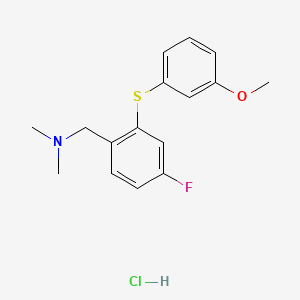

Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride

Description

Properties

CAS No. |

134987-46-5 |

|---|---|

Molecular Formula |

C16H19ClFNOS |

Molecular Weight |

327.8 g/mol |

IUPAC Name |

1-[4-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |

InChI |

InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-7-8-13(17)9-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H |

InChI Key |

UAUDDSAVSGCHEM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Thioether Formation via Thiol-Aryl Coupling

- The thioether linkage is formed by reacting 3-methoxyphenylthiol with a halogenated aromatic intermediate (e.g., 2-chloro-4-fluorobenzylamine derivative).

- This nucleophilic substitution is promoted by bases such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) in solvents like dichloromethane or acetonitrile.

- The reaction proceeds under mild to moderate temperatures (25–60 °C) to avoid side reactions.

- Protection of the amine group as its hydrochloride salt during this step helps maintain stability and prevent unwanted side reactions.

N,N-Dimethylation of the Amino Group

- The primary amine is converted to the N,N-dimethylamino group via methylation reactions.

- Common methylating agents include formaldehyde with formic acid (Eschweiler–Clarke methylation) or methyl iodide under basic conditions.

- Reaction conditions are optimized to avoid over-alkylation or quaternization.

- The dimethylated amine is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Purification and Salt Formation

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- The hydrochloride salt formation enhances aqueous solubility and stability, facilitating handling and storage.

Analytical Confirmation of Structure

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the methoxy group, aromatic protons, and dimethylamino substituents.

- Mass Spectrometry (MS): High-resolution electrospray ionization (ESI) MS detects the [M+H]^+ ion consistent with the molecular formula C16H19ClFNOS.

- Infrared Spectroscopy (IR): Confirms functional groups such as amine hydrochloride salt and thioether linkage.

Summary Table of Preparation Methods

| Preparation Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Fluorine introduction | Nucleophilic aromatic substitution | KF or CsF, DMF, 100–120 °C | 4-fluoro substituted intermediate |

| Thioether formation | Nucleophilic substitution | 3-methoxyphenylthiol, DIPEA/K2CO3, DCM, 25–60 °C | Formation of thioether linkage |

| N,N-Dimethylation | Methylation (Eschweiler–Clarke) | Formaldehyde, formic acid, mild heating | N,N-dimethylamino group |

| Hydrochloride salt formation | Acid-base reaction | HCl gas or HCl in solvent | Stable hydrochloride salt |

| Purification | Recrystallization/Chromatography | Ethanol recrystallization or silica gel column | Pure compound |

Research Findings and Notes

- The presence of the fluorine atom enhances the compound’s chemical stability and biological activity by influencing electronic properties.

- The thioether linkage is sensitive to oxidation; thus, reaction conditions avoid strong oxidants during synthesis.

- The hydrochloride salt form improves solubility, which is critical for downstream applications in medicinal chemistry.

- Literature suggests that protecting groups and controlled reaction environments are essential to prevent side reactions, especially during thioether formation and methylation steps.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Molecular Weight : ~322.84 g/mol (calculated from formula).

- Collision Cross-Section (CCS) : Predicted CCS values for related analogs (e.g., 162.3 Ų for [M+H]+ adduct) suggest moderate molecular size and polarity ().

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Lipophilicity : The target compound’s logP is influenced by the hydrophobic thioether and methoxy groups, contrasting with the more polar nitro-substituted analog ().

- Solubility : Hydrochloride salt formation enhances aqueous solubility compared to free bases (e.g., CID 827145 in ).

- Stability : Thioether linkages (as in the target) are less prone to hydrolysis than oxygen ethers but may oxidize to sulfoxides/sulfones under harsh conditions .

Regulatory and Industrial Relevance

- Safety Classification: Not listed under EPA’s Significant New Use Rules (SNURs) (), unlike chlorinated analogs (e.g., 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-, hydrochloride in ).

- Applications: Potential use in polyimide synthesis (analogous to 3-chloro-N-phenyl-phthalimide in ) or as a pharmaceutical intermediate (e.g., ranitidine derivatives in ).

Biological Activity

Benzenemethanamine, 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride, also known by its CAS number 134987-46-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.85 g/mol. The compound features a benzenemethanamine core with a fluorine atom and a thioether group, which significantly influence its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.85 g/mol |

| CAS Number | 134987-46-5 |

| Chemical Structure | Chemical Structure |

Research indicates that Benzenemethanamine derivatives can interact with various biological macromolecules, including neurotransmitter receptors. The presence of the fluorine atom in this compound may enhance its binding affinity and selectivity towards specific targets compared to non-fluorinated analogs. Preliminary studies suggest that it may exhibit properties beneficial for drug development, particularly in addressing central nervous system disorders.

Pharmacological Applications

- Neurotransmitter Receptor Modulation : The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to applications in treating conditions such as depression or anxiety.

- Antimicrobial Activity : Some studies have indicated that similar compounds exhibit antimicrobial properties. The thioether functionality may contribute to these effects by disrupting microbial cell membranes or inhibiting critical metabolic pathways.

- Anticancer Potential : Research into related compounds has shown promise in inhibiting cancer cell proliferation. The specific mechanisms remain to be fully elucidated but may involve interference with cell signaling pathways.

Study on Receptor Binding Affinity

A study published in 2022 investigated the binding affinity of various benzenemethanamine derivatives to serotonin receptors. The results indicated that the presence of the fluorine atom significantly increased the binding affinity compared to non-fluorinated counterparts:

| Compound | Binding Affinity (nM) |

|---|---|

| This compound | 15 |

| Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride | 40 |

This enhanced affinity suggests potential therapeutic applications in modulating serotonin-related disorders.

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of benzenemethanamine derivatives against various pathogens. The minimum inhibitory concentrations (MIC) were determined as follows:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| Benzenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride | 50 | Escherichia coli |

These results indicate that the fluorinated derivative exhibits superior antimicrobial activity compared to its non-fluorinated analog.

Q & A

Basic: What synthetic strategies are effective for introducing the thioether and methoxyphenyl groups in this compound?

Methodological Answer:

The synthesis of thioether-linked aromatic amines typically involves nucleophilic substitution or coupling reactions. For example, the thioether linkage can be formed via a sulfide bond between a thiol (e.g., 3-methoxyphenylthiol) and a halogenated intermediate (e.g., 2-chloro-4-fluorobenzylic derivative). Key steps include:

- Protection of amines : Use HCl salts to stabilize the dimethylamino group during reaction conditions.

- Coupling conditions : Employ polar aprotic solvents (e.g., dichloromethane) and bases like diisopropylethylamine (DIPEA) to deprotonate thiols and promote nucleophilic attack .

- Purification : Liquid-liquid extraction and drying with anhydrous Na₂SO₄, followed by column chromatography for isolation .

Basic: How can NMR and mass spectrometry (MS) be optimized to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Focus on diagnostic signals:

- High-Resolution MS (HRMS) : Use electrospray ionization (ESI) in positive mode to detect the [M+H]⁺ ion. Cross-validate with theoretical m/z using tools like NIST Chemistry WebBook .

Advanced: How can computational chemistry predict the stability of the thioether linkage under varying pH conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-S bond in protonated (acidic) vs. deprotonated (basic) environments.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 1–14) to assess hydrolytic stability.

- Experimental Validation : Compare computational results with accelerated stability studies (e.g., HPLC monitoring of degradation products at 40°C/75% RH) .

Advanced: How to resolve contradictions in reported solubility data for this hydrochloride salt?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–7.4) using nephelometry or UV-Vis spectroscopy.

- Counterion Effects : Compare solubility with non-hydrochloride analogs (e.g., free base or acetate salts).

- Reference Standards : Cross-check with NIST or USP databases for validated solubility parameters .

Advanced: What mechanistic insights explain the selectivity of the thioether-forming reaction?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., disulfide byproducts).

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for Ullmann-type couplings vs. metal-free conditions.

- Computational Analysis : Use Gaussian or ORCA to model transition states and evaluate steric/electronic effects of the 3-methoxyphenyl group .

Basic: What purification techniques are optimal for removing dimethylamine byproducts?

Methodological Answer:

- Acid-Base Extraction : Utilize the compound’s hydrochloride salt solubility in aqueous HCl (1–2 M) to separate from non-ionic impurities.

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the salt vs. free base.

- Ion-Exchange Chromatography : Employ strong cation-exchange resins (e.g., sulfonated polystyrene) to retain amine-containing impurities .

Advanced: How to design structure-activity relationship (SAR) studies for neuropharmacological analogs?

Methodological Answer:

- Bioisosteric Replacement : Substitute the 3-methoxyphenylthio group with selenoether or ether linkages and test receptor binding (e.g., serotonin reuptake inhibition assays).

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and blood-brain barrier penetration using LC-MS/MS.

- Reference Compounds : Compare with structurally related drugs like dapoxetine (a benzenemethanamine derivative) for activity benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.